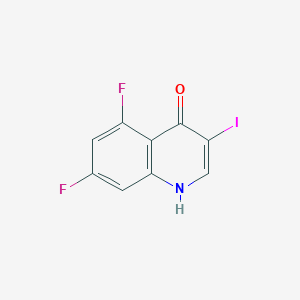

5,7-Difluoro-4-hydroxy-3-iodoquinoline

Übersicht

Beschreibung

5,7-Difluoro-4-hydroxy-3-iodoquinoline is a useful research compound. Its molecular formula is C9H4F2INO and its molecular weight is 307.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Fluorinated quinolines are a group of compounds that have been the subject of considerable research due to their potential therapeutic applications . They are known to exhibit remarkable biological activity, and some have found applications in medicine . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

The quinoline ring system is widespread in nature and has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .

Biochemische Analyse

Biochemical Properties

5,7-Difluoro-4-hydroxy-3-iodoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, acting as an inhibitor or activator depending on the context. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound can inhibit metabolic enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the synthesis and degradation of specific biomolecules, influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

Biologische Aktivität

5,7-Difluoro-4-hydroxy-3-iodoquinoline is a synthetic organic compound that belongs to the quinoline family. Its unique structural features, including fluorine and iodine substituents, enhance its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆F₂I N O, with a molecular weight of approximately 292.05 g/mol. The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with the hydroxy group at the 4-position and halogens at the 5 and 7 positions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₂I N O |

| Molecular Weight | 292.05 g/mol |

| Structural Features | Quinoline skeleton with F and I substituents |

Antimicrobial Activity

Research indicates that fluorinated quinolines, including this compound, exhibit a broad spectrum of antibacterial activity. They have been utilized in the development of various antibacterial agents due to their ability to inhibit bacterial growth through several mechanisms, including enzyme inhibition and disruption of metabolic pathways .

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of synthesized quinoline derivatives against common bacterial strains. The minimum inhibitory concentration (MIC) was determined for various derivatives, indicating that certain compounds showed significant antibacterial properties at concentrations below 100 µM .

Antineoplastic Activity

Quinoline derivatives are also known for their potential antineoplastic (anti-cancer) properties. The compound has been investigated for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth and survival.

Mechanism of Action

The proposed mechanism involves the inhibition of topoisomerases and other enzymes critical for DNA replication and repair in cancer cells. This action can lead to apoptosis in malignant cells while sparing normal cells.

Enzyme Inhibition Studies

This compound has been shown to interact with various biological targets, particularly enzymes involved in metabolic pathways. These interactions can lead to altered cellular responses that may be beneficial in therapeutic contexts.

| Enzyme | Inhibition Type | IC₅₀ Value (µM) |

|---|---|---|

| Topoisomerase II | Competitive inhibition | 40 ± 3 |

| DNA polymerase | Non-competitive inhibition | 16 ± 6 |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-4-hydroxyquinoline | Chlorine at position 5 | Exhibits different biological activity due to chlorine's properties |

| 7-Fluoro-4-hydroxyquinoline | Fluorine at position 7 | Lacks iodine; may have different reactivity |

| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Carboxylate group instead of iodine | Used in medicinal chemistry; different solubility properties |

This table highlights how the unique combination of fluorine and iodine in this compound contributes to its distinct biological properties compared to other similar compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5,7-Difluoro-4-hydroxy-3-iodoquinoline is primarily studied for its potential as a therapeutic agent against several diseases. Its structural characteristics allow it to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) with IC50 values ranging from 1.3 to 22 µM . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly in the context of cognitive disorders. Its affinity for serotonin receptors suggests potential use in treating conditions like Alzheimer's disease and schizophrenia by enhancing cognitive function and reducing anxiety symptoms .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and functional group modifications. A common synthetic route includes the reaction of 4-hydroxyquinoline derivatives with fluorinating agents under controlled conditions to achieve the desired substitutions .

Synthetic Pathway Overview

- Starting Material : 4-Hydroxyquinoline

- Reagents : Fluorinating agents (e.g., Selectfluor), iodine sources.

- Conditions : Solvent (e.g., DMF or DMSO), temperature control.

- Final Product : Purification through crystallization or chromatography.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

Antimicrobial Properties

Research has demonstrated that quinoline derivatives possess antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria . The compound's lipophilicity enhances its penetration into bacterial membranes, making it effective against resistant strains.

Pharmacological Profiles

The pharmacological profiles of quinoline derivatives are influenced by their structural modifications. For instance, the introduction of fluorine atoms has been shown to enhance potency while reducing toxicity profiles compared to traditional antibiotics like penicillin G .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

Case Study: Anticancer Screening

A study involving a panel of cancer cell lines demonstrated that compounds similar to this compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. The results indicated a promising therapeutic index for further development in anticancer therapies .

Case Study: Neuropharmacology

In preclinical models for Alzheimer's disease, derivatives showed improved cognitive function in animal tests, indicating their potential as neuroprotective agents through modulation of neurotransmitter systems .

Eigenschaften

IUPAC Name |

5,7-difluoro-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2INO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHDZDABYPDQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C(C2=O)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.